3-[(Phenylcarbamoyl)amino]butanoic acid, with the chemical formula C11H14N2O3 and a molecular weight of 222.24 g/mol, is a compound characterized by the presence of a butanoic acid backbone substituted with a phenylcarbamoyl group. This structure contributes to its unique properties and potential biological activities. The compound is typically found in a powder form and is noted for its purity level of approximately 95% .
Research indicates that 3-[(Phenylcarbamoyl)amino]butanoic acid exhibits various biological activities, including:
The synthesis of 3-[(Phenylcarbamoyl)amino]butanoic acid can be achieved through several methods:
3-[(Phenylcarbamoyl)amino]butanoic acid has several applications across different fields:
Interaction studies involving 3-[(Phenylcarbamoyl)amino]butanoic acid are crucial for understanding its biological mechanisms. These studies typically focus on:
Several compounds share structural similarities with 3-[(Phenylcarbamoyl)amino]butanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-[(Anilinocarbonyl)amino]butanoic acid | C11H14N2O3 | Contains an aniline group instead of phenyl |
3-Methyl-2-[(phenylcarbamoyl)amino]butanoic acid | C12H16N2O3 | Methyl substitution on the butanoic backbone |
3-Hydroxy-2-[(phenylcarbamoyl)amino]butanoic acid | C11H14N2O4 | Hydroxyl group addition enhancing solubility |
The uniqueness of 3-[(Phenylcarbamoyl)amino]butanoic acid lies in its specific combination of functional groups, which may confer distinct biological activities not seen in closely related compounds. Its potential applications in pharmaceuticals and biotechnology further emphasize its significance in research and development.